Isopropyl 3-bromo-2-oxopropanoate
Overview
Description
Isopropyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C6H9BrO3. It is a colorless liquid that is used in various scientific experiments, particularly in the field of organic chemistry. This compound is known for its role as an intermediate in the synthesis of various active pharmaceutical ingredients and in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 3-bromo-2-oxopropanoate can be synthesized through the bromination of isopropyl 3,3-dibromo-2-oxopropanoate. The reaction typically involves the use of bromine in diethyl ether at room temperature (around 20°C) under an inert atmosphere. The reaction time is approximately 1.5 hours, and the yield is around 89% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in facilities equipped with advanced safety and quality control measures to handle hazardous materials like bromine .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-bromo-2-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while reduction reactions can produce alcohols or other reduced derivatives .
Scientific Research Applications
Isopropyl 3-bromo-2-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-fungal properties.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in crop protection and as an anti-fungal agent in industrial applications.
Mechanism of Action
The mechanism of action of isopropyl 3-bromo-2-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt essential enzymatic processes in fungal cells.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3,3-dibromo-2-oxopropanoate
- Ethyl 3-bromo-2-oxopropanoate
- Methyl 3-bromo-2-oxopropanoate
Uniqueness
Isopropyl 3-bromo-2-oxopropanoate is unique due to its specific bromination pattern and the presence of an isopropyl ester group. This combination of functional groups makes it particularly useful as an intermediate in organic synthesis and in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
propan-2-yl 3-bromo-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTUZNKTKYBZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604176 | |
Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56417-63-1 | |
Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.